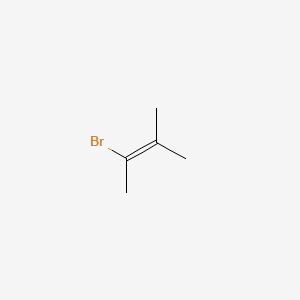

2-Bromo-3-methyl-2-butene

Descripción

Propiedades

IUPAC Name |

2-bromo-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBELOSOZLGEZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334362 | |

| Record name | 2-Bromo-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-70-7 | |

| Record name | 2-Bromo-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methyl-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Versatility of 2-Bromo-3-methyl-2-butene: A Technical Guide for Researchers

Introduction: Unveiling a Key Synthetic Building Block

2-Bromo-3-methyl-2-butene, a vinylic bromide, has emerged as a valuable and versatile reagent in modern organic synthesis.[1][2] Its unique structural features, namely the presence of a reactive carbon-bromine bond on a tetrasubstituted alkene, offer chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the research applications of this compound, focusing on its utility in forming sterically hindered moieties, its participation in palladium-catalyzed cross-coupling reactions, and its role in the synthesis of biologically active molecules. We will delve into the mechanistic underpinnings of its reactivity and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound [3][4][5]

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| CAS Number | 3017-70-7 |

| Appearance | Liquid |

| Boiling Point | 40 °C at 75 mmHg |

| Density | 1.284 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

Core Application: Synthesis of the Hindered Amino Acid in Pipecolidepsin A

One of the most compelling demonstrations of this compound's utility is in the total synthesis of Pipecolidepsin A, a cyclodepsipeptide with significant cytotoxic activity.[6][7] The synthesis of the unique and highly hindered D-allo-(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) residue is a critical challenge, and this compound plays a pivotal role in constructing its sterically demanding side chain.[2]

The key transformation involves the generation of the vinyllithium reagent, 2-lithio-3-methylbut-2-ene, from this compound. This potent nucleophile then undergoes a highly diastereoselective addition to Garner's aldehyde, a chiral serine-derived building block. This reaction establishes the crucial carbon-carbon bond and sets the stereochemistry of the intricate side chain.

Mechanistic Rationale: The Power of Organolithium Reagents

The choice of an organolithium reagent is dictated by the need for a highly reactive nucleophile to attack the electrophilic aldehyde. The generation of 2-lithio-3-methylbut-2-ene from this compound is typically achieved through lithium-halogen exchange with a strong organolithium base, such as tert-butyllithium, at low temperatures to prevent side reactions.[2][8] The resulting vinyllithium reagent is a powerful nucleophile due to the high polarity of the carbon-lithium bond.[9][10] The stereochemical outcome of the addition to Garner's aldehyde is controlled by chelation of the lithium cation between the aldehyde oxygen and the nitrogen of the Boc-protected amine, leading to a favored transition state and high diastereoselectivity.[2]

Experimental Protocol: Synthesis of the AHDMHA Precursor[2]

-

Generation of 2-Lithio-3-methylbut-2-ene:

-

To a solution of this compound (1.2 equivalents) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (2.4 equivalents, 1.7 M in pentane) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

-

Nucleophilic Addition:

-

To the freshly prepared solution of 2-lithio-3-methylbut-2-ene, add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.

-

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11][12] These reactions provide access to a diverse array of substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.[13]

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the vinylic bromide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura, Stille, etc.) or migratory insertion of an alkene (in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[11][14]

Suzuki-Miyaura Coupling: Forging Aryl-Vinyl Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound.[15][16] This reaction is particularly useful for the synthesis of styrenes and other vinylarenes.

Causality in Experimental Design: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly employed.[15][17] The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [15][16]

-

Reaction Setup:

-

In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Heck Reaction: Vinylation of Alkenes

The Heck reaction enables the coupling of a vinyl halide with an alkene, leading to the formation of a new carbon-carbon bond and a more substituted alkene.[12][18][19] This reaction is highly valuable for the synthesis of dienes and other unsaturated systems.

Causality in Experimental Design: The success of the Heck reaction depends on the appropriate choice of catalyst, base, and solvent. Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor, often used in combination with a phosphine ligand like triphenylphosphine (PPh₃).[12][20] A base, typically an amine like triethylamine, is essential to neutralize the hydrobromic acid generated during the catalytic cycle and regenerate the active palladium(0) catalyst. Solvents such as DMF or acetonitrile are commonly used.

Experimental Protocol: Heck Reaction of this compound [20]

-

Reaction Setup:

-

In a sealed tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, such as triethylamine (2.0 equivalents).

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by GC-MS or TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to valuable enyne motifs.[21][22][23]

Causality in Experimental Design: The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst).[22][24] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.

Experimental Protocol: Sonogashira Coupling of this compound [21][25]

-

Reaction Setup:

-

To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in an amine solvent (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (1 mol%).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Upon completion, filter the reaction mixture to remove the ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Further Synthetic Applications

Beyond its role in the synthesis of Pipecolidepsin A and palladium-catalyzed reactions, this compound is utilized in the preparation of other valuable organic molecules.

Synthesis of 2,3,4,5-Tetramethyl-2,4-hexadiene

This compound can be used to synthesize the sterically hindered diene, 2,3,4,5-tetramethyl-2,4-hexadiene, through a coupling reaction. This transformation likely proceeds via the formation of the corresponding Grignard or lithium reagent, followed by a coupling reaction, although specific, detailed protocols are less commonly reported in general literature and may require consulting specialized synthetic procedures.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its ability to serve as a precursor to a highly reactive vinyllithium species has been instrumental in the synthesis of complex natural products like Pipecolidepsin A. Furthermore, its utility as a substrate in a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the construction of diverse and valuable organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important building block in their own research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly functionalized organolithium reagents for enantiomerically pure alpha-amino acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H9Br | CID 520467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 10. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. orgsyn.org [orgsyn.org]

- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of C5H9Br Isomers

This guide provides a comprehensive and in-depth exploration of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the isomers of C5H9Br. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic approach to naming these compounds, ensuring clarity, accuracy, and universal understanding in scientific communication.

The molecular formula C5H9Br indicates a degree of unsaturation of one, suggesting the presence of either a double bond or a ring structure within its isomers.[1] This guide will systematically dissect the nomenclature of both alkenyl bromides and bromocycloalkanes, including the complexities of stereoisomerism.

Foundational Principles of IUPAC Nomenclature for Halogenated Hydrocarbons

The IUPAC system provides a logical and unambiguous method for naming organic compounds, which is crucial in fields like pharmaceuticals for precise identification and communication.[2] For haloalkanes and their derivatives, the halogen is treated as a substituent on the parent hydrocarbon chain.[3]

The core principles involve:

-

Identifying the Parent Hydrocarbon: This is the longest continuous carbon chain or the principal cyclic structure.[2][4]

-

Numbering the Parent Chain: The chain is numbered to give the substituents the lowest possible locants.[3][4] If multiple bonds are present, they are given priority in numbering.[4]

-

Alphabetical Ordering of Substituents: When multiple different substituents are present, they are listed in alphabetical order.[3][5]

Causality in Naming Conventions

The systematic nature of IUPAC nomenclature is designed to convey the precise structure of a molecule through its name. For instance, the numbering of the parent chain directly informs the position of functional groups and substituents, which in turn dictates the molecule's chemical properties and reactivity. This systematic approach eliminates the ambiguity of common names and ensures that a given name corresponds to a single, unique structure.[2]

Alkenyl Bromide Isomers of C5H9Br

Alkenyl bromides, or bromoalkenes, are isomers of C5H9Br that contain a carbon-carbon double bond. The naming process requires identifying the longest carbon chain that includes the double bond, numbering it to give the double bond the lowest possible number, and then specifying the location and identity of the bromine atom and any other substituents.

Step-by-Step Protocol for Naming Alkenyl Bromides

-

Identify the Parent Alkene: Find the longest continuous carbon chain that contains the C=C double bond. The parent name will end with "-ene".

-

Number the Parent Chain: Begin numbering from the end that gives the double bond the lowest possible locant.

-

Identify and Locate Substituents: Name the bromine atom as "bromo" and any alkyl groups by their respective names. Indicate their positions with the corresponding number from the parent chain.

-

Assemble the Name: List the substituents alphabetically, preceded by their locants. The name of the parent alkene follows, with the locant of the double bond placed before the "-ene" suffix or before the parent name.

-

Designate Stereochemistry (E/Z Isomerism): For alkenes with two different substituents on each carbon of the double bond, the E/Z notation is used to specify the geometric isomerism.[6][7] This is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) rules.[6]

Visualization of Alkenyl Bromide Isomer Naming Logic

Caption: Logical workflow for the IUPAC naming of alkenyl bromide isomers.

Table of Alkenyl Bromide Isomers of C5H9Br

| Structure | IUPAC Name | Stereochemistry |

| CH2=CH-CH2-CH2-CH2Br | 5-Bromo-1-pentene | N/A |

| CH3-CH=CH-CH2-CH2Br | (E)-5-Bromo-2-pentene | E/Z |

| (Z)-5-Bromo-2-pentene | ||

| CH3-CH2-CH=CH-CH2Br | (E)-1-Bromo-2-pentene | E/Z |

| (Z)-1-Bromo-2-pentene | ||

| CH2=C(Br)-CH2-CH2-CH3 | 2-Bromo-1-pentene | N/A |

| CH2=CH-CH(Br)-CH2-CH3 | 3-Bromo-1-pentene | R/S |

| CH2=CH-CH2-CH(Br)-CH3 | 4-Bromo-1-pentene | R/S |

| CH3-C(Br)=CH-CH2-CH3 | (E)-2-Bromo-2-pentene | E/Z |

| (Z)-2-Bromo-2-pentene | ||

| CH3-CH=C(Br)-CH2-CH3 | (E)-3-Bromo-2-pentene | E/Z |

| (Z)-3-Bromo-2-pentene | ||

| CH2=C(CH3)-CH2-CH2Br | 4-Bromo-2-methyl-1-butene | N/A |

| CH3-C(CH3)=CH-CH2Br | (E)-1-Bromo-3-methyl-2-butene | E/Z |

| (Z)-1-Bromo-3-methyl-2-butene | ||

| CH2=C(CH2Br)-CH2-CH3 | 2-(Bromomethyl)-1-butene | N/A |

| CH3-C(CH2Br)=CH-CH3 | (E)-3-(Bromomethyl)-2-butene | E/Z |

| (Z)-3-(Bromomethyl)-2-butene | ||

| CH2=CH-C(Br)(CH3)2 | 3-Bromo-3-methyl-1-butene | N/A |

Bromocycloalkane Isomers of C5H9Br

Bromocycloalkanes are cyclic isomers of C5H9Br. The naming convention for these compounds involves identifying the parent cycloalkane and then specifying the position and identity of the substituents.

Step-by-Step Protocol for Naming Bromocycloalkanes

-

Identify the Parent Cycloalkane: The ring structure serves as the parent chain. For C5H9Br, this can be cyclopentane, methylcyclobutane, ethylcyclopropane, or dimethylcyclopropane.[1]

-

Number the Ring:

-

For monosubstituted cycloalkanes, no number is needed for the substituent.[8]

-

For disubstituted or polysubstituted cycloalkanes, numbering begins at the carbon with the substituent that comes first alphabetically. The ring is then numbered in the direction that gives the other substituents the lowest possible locants.[8][9]

-

-

Identify and Locate Substituents: Name the bromine atom as "bromo" and any alkyl groups.

-

Assemble the Name: List the substituents in alphabetical order, each preceded by its locant. The name of the parent cycloalkane follows.

-

Designate Stereochemistry (R/S and cis/trans):

-

R/S Configuration: For chiral centers (a carbon atom bonded to four different groups), the R/S notation is used to define the absolute configuration.[10][11][12][13][14] This is determined by assigning priorities to the substituents and observing the direction of decreasing priority.[11][12]

-

cis/trans Isomerism: In disubstituted cycloalkanes, cis indicates that the substituents are on the same side of the ring, while trans indicates they are on opposite sides.

-

Visualization of Bromocycloalkane Isomer Naming Logic

Caption: Logical workflow for the IUPAC naming of bromocycloalkane isomers.

Table of Bromocycloalkane Isomers of C5H9Br

| Structure | IUPAC Name | Stereochemistry |

| Bromocyclopentane | Bromocyclopentane | N/A |

| 1-Bromo-1-methylcyclobutane | 1-Bromo-1-methylcyclobutane | N/A |

| (1R,2R)-1-Bromo-2-methylcyclobutane | cis-1-Bromo-2-methylcyclobutane | Enantiomers |

| (1S,2S)-1-Bromo-2-methylcyclobutane | ||

| (1R,2S)-1-Bromo-2-methylcyclobutane | trans-1-Bromo-2-methylcyclobutane | Enantiomers |

| (1S,2R)-1-Bromo-2-methylcyclobutane | ||

| (1R,3R)-1-Bromo-3-methylcyclobutane | cis-1-Bromo-3-methylcyclobutane | Enantiomers |

| (1S,3S)-1-Bromo-3-methylcyclobutane | ||

| (1R,3S)-1-Bromo-3-methylcyclobutane | trans-1-Bromo-3-methylcyclobutane | Enantiomers |

| (1S,3R)-1-Bromo-3-methylcyclobutane | ||

| (Bromomethyl)cyclobutane | (Bromomethyl)cyclobutane | N/A |

| 1-Bromo-1-ethylcyclopropane | 1-Bromo-1-ethylcyclopropane | N/A |

| (1R,2R)-1-Bromo-2-ethylcyclopropane | cis-1-Bromo-2-ethylcyclopropane | Enantiomers |

| (1S,2S)-1-Bromo-2-ethylcyclopropane | ||

| (1R,2S)-1-Bromo-2-ethylcyclopropane | trans-1-Bromo-2-ethylcyclopropane | Enantiomers |

| (1S,2R)-1-Bromo-2-ethylcyclopropane | ||

| (1-Bromoethyl)cyclopropane | (R)-(1-Bromoethyl)cyclopropane | Enantiomers |

| (S)-(1-Bromoethyl)cyclopropane | ||

| 1-Bromo-1,2-dimethylcyclopropane | 1-Bromo-1,2-dimethylcyclopropane | Diastereomers |

| (1R,2R, cis)-1-Bromo-1,2-dimethylcyclopropane | ||

| (1S,2S, cis)-1-Bromo-1,2-dimethylcyclopropane | ||

| (1R,2S, trans)-1-Bromo-1,2-dimethylcyclopropane | ||

| (1S,2R, trans)-1-Bromo-1,2-dimethylcyclopropane | ||

| (1R,2R)-1-Bromo-2,3-dimethylcyclopropane | cis,cis-1-Bromo-2,3-dimethylcyclopropane | Diastereomers |

| (1S,2S)-1-Bromo-2,3-dimethylcyclopropane | ||

| (1R,2S,3R)-1-Bromo-2,3-dimethylcyclopropane | cis,trans-1-Bromo-2,3-dimethylcyclopropane | |

| (1S,2R,3S)-1-Bromo-2,3-dimethylcyclopropane | ||

| (Bromomethyl)methylcyclopropane | (R)-1-(Bromomethyl)-1-methylcyclopropane | Enantiomers |

| (S)-1-(Bromomethyl)-1-methylcyclopropane | ||

| cis-1-(Bromomethyl)-2-methylcyclopropane | Diastereomers | |

| trans-1-(Bromomethyl)-2-methylcyclopropane |

Conclusion

The systematic application of IUPAC nomenclature is paramount for the unambiguous identification of the numerous structural and stereoisomers of C5H9Br. This guide has provided a detailed, step-by-step methodology for naming both alkenyl bromide and bromocycloalkane isomers, underpinned by the foundational principles of identifying parent structures, numbering, and designating stereochemistry. Adherence to these protocols ensures that scientific communication remains precise and universally understood, a critical requirement in research and development.

References

- 1. 35 constitutional isomers of molecular formula C5H9Cl C5H9Br C5H9I C5H9F, structural isomers, E/Z geometrical & R/S optical stereoisomers, names, skeletal formula doc brown's advanced organic chemistry notes [docbrown.info]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]

- 9. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 10. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]

- 11. study.com [study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stereoisomers [www2.chemistry.msu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Understanding the reactivity of vinylic bromides like 2-Bromo-3-methyl-2-butene

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the reactivity of 2-Bromo-3-methyl-2-butene, a structurally significant vinylic bromide. We will delve into the electronic and steric factors governing its reaction pathways, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of reactions to explain the causal relationships behind experimental choices and outcomes. All protocols are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity.

Introduction: The Unique Profile of a Tetrasubstituted Vinylic Bromide

Vinylic halides, where a halogen atom is directly attached to an sp²-hybridized carbon of an alkene, exhibit distinct reactivity patterns compared to their saturated alkyl halide counterparts. The direct attachment of bromine to the double bond in this compound introduces a set of electronic and steric constraints that profoundly influence its chemical behavior.

The carbon-bromine (C-Br) bond in vinylic bromides possesses partial double-bond character due to resonance with the adjacent π-system. This strengthens the C-Br bond, making it less susceptible to cleavage compared to a typical alkyl bromide.[1] Furthermore, the sp² hybridization of the carbon atom makes it more electronegative than an sp³ carbon, which can affect the stability of potential intermediates.

The structure of this compound, with methyl groups flanking the double bond, introduces significant steric hindrance. This steric bulk plays a crucial role in dictating the feasibility of various reaction pathways, particularly those requiring backside attack.

Nucleophilic Vinylic Substitution: A Challenging Transformation

Nucleophilic substitution at a vinylic carbon is notoriously difficult compared to saturated systems. The classic S_N1 and S_N2 mechanisms are generally disfavored for vinylic halides like this compound.[2][3][4][5][6]

-

S_N1 Inviability: The formation of a vinylic carbocation intermediate, a prerequisite for the S_N1 pathway, is energetically unfavorable.[2][3][5] The positive charge would reside on an sp-hybridized carbon, which is highly unstable.

-

S_N2 Hindrance: The S_N2 mechanism, which requires a backside attack by the nucleophile, is sterically hindered by the π-electron cloud of the double bond and the substituents on the alkene.[2][7][8] For this compound, the four methyl groups create a formidable barrier to this approach.

Despite these challenges, nucleophilic vinylic substitution (S_NV) can occur through alternative mechanisms, primarily the addition-elimination and elimination-addition pathways.[9][10][11][12]

2.1. The Addition-Elimination Mechanism

This two-step mechanism involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the leaving group (bromide) to restore the double bond. For this pathway to be effective, the vinylic system typically requires activation by electron-withdrawing groups to stabilize the intermediate carbanion.[12] Given the electron-donating nature of the methyl groups in this compound, this pathway is generally less favored unless a very strong nucleophile is employed under forcing conditions.

2.2. The Elimination-Addition (Benzyne-type) Mechanism

This mechanism involves the initial elimination of HBr by a strong base to form a highly reactive alkyne intermediate (in this case, a butyne derivative).[13][14][15][16][17] The nucleophile then adds to the triple bond. However, this pathway is more commonly associated with aryl halides (forming a benzyne intermediate) and requires an adjacent hydrogen atom for elimination, which is present in this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in Vinylic Bromide Reactivity

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the use of vinylic bromides in synthesis. These methods provide a reliable means of forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds by reacting a vinylic bromide with an organoboron compound in the presence of a palladium catalyst and a base.[18][19][20] The reactivity of vinyl halides in Suzuki couplings generally follows the trend of bond dissociation energy: Vinyl-I > Vinyl-Br > Vinyl-Cl.[19]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the desired vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[18]

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[18]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[18] Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).[18] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.

-

Degassed Solvents: Dissolved oxygen can also oxidize the catalyst. Degassing the solvents removes this threat.

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos facilitate the oxidative addition step, which is often rate-limiting, and promote reductive elimination.

-

Base: The base is required to activate the organoboron species and facilitate the transmetalation step. K₃PO₄ is a commonly used base that is effective and generally well-tolerated.

3.2. Other Palladium-Catalyzed Reactions

Researchers have demonstrated that vinylic bromides can undergo novel reactivity patterns, such as cine-substitution, through palladium-catalyzed C-N coupling followed by a Michael addition.[21][22][23] This highlights the versatility of palladium catalysis in manipulating the reactivity of vinylic bromides beyond traditional cross-coupling.[21][22][23]

Formation of Organometallic Reagents: Harnessing the Nucleophilic Potential

Vinylic bromides, including this compound, can be converted into potent nucleophiles through the formation of organometallic reagents.

4.1. Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) yields the corresponding vinylmagnesium bromide.[24][25][26][27] This Grignard reagent is a powerful nucleophile capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[28]

Experimental Protocol: Synthesis of 3,4-dimethyl-3-penten-2-ylmagnesium bromide

-

Apparatus and Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.2 g atoms).[29] Add enough anhydrous THF to cover the magnesium.[29]

-

Initiation: Begin stirring and add a small amount of this compound.[29] If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[28][29]

-

Grignard Reagent Formation: Once the reaction has initiated, add additional THF.[29] Then, add a solution of this compound in THF dropwise at a rate that maintains a gentle reflux.[29]

-

Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[29] The resulting solution should be used immediately in subsequent reactions.

Self-Validating System:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water.[27] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Initiation: The formation of Grignard reagents often has an induction period. The use of initiators helps to clean the magnesium surface and start the reaction.[28]

-

Ethereal Solvent: Solvents like THF are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[25][26]

Elimination Reactions: A Pathway to Alkynes

Vinylic halides can undergo elimination reactions to form alkynes, although this is less common for tetrasubstituted systems like this compound due to the lack of a vinylic hydrogen on the adjacent carbon. However, if a hydrogen is present on an adjacent carbon, dehydrohalogenation can occur, typically under the influence of a strong base.[30] The mechanism can be either E1 or E2, depending on the substrate and reaction conditions.[30]

Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for Key Transformations of this compound

| Reaction Type | Reagents | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Vinylboronic acid pinacol ester, K₃PO₄ | Pd(OAc)₂/XPhos, 1,4-dioxane/H₂O | 80-100 | High | [18] |

| Grignard Formation | Mg turnings | THF | Reflux | N/A (used in situ) | [29] |

Diagrams

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Workflow for the preparation of a Grignard reagent.

Conclusion

The reactivity of this compound is a nuanced subject, heavily influenced by its electronic structure and steric profile. While classical nucleophilic substitution pathways are largely inaccessible, modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates, provide robust and versatile avenues for its functionalization. A thorough understanding of the underlying mechanisms and the rationale behind experimental protocols is paramount for harnessing the full synthetic potential of this and related vinylic bromides in research and development.

References

- 1. Nucleophilic Vinylic Substitution (1969) | Zvi Rappoport | 127 Citations [scispace.com]

- 2. glasp.co [glasp.co]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. glasp.co [glasp.co]

- 7. quora.com [quora.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Addition-Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. Benzyne Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 21. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 22. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. | Department of Chemistry [chem.web.ox.ac.uk]

- 24. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 25. nbinno.com [nbinno.com]

- 26. Grignard reagent - Wikipedia [en.wikipedia.org]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. community.wvu.edu [community.wvu.edu]

- 29. orgsyn.org [orgsyn.org]

- 30. fiveable.me [fiveable.me]

2-Bromo-3-methyl-2-butene: A Comprehensive Technical Guide

This guide provides an in-depth exploration of 2-Bromo-3-methyl-2-butene, a versatile vinylic bromide compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and contextually rich, focusing on the causality behind experimental choices and providing actionable protocols.

Foreword: The Evolving Narrative of a Reactive Intermediate

The precise moment of the first synthesis of this compound is not clearly documented in a singular, seminal publication. Its history is interwoven with the broader development of organobromine chemistry and the advent of synthetic methodologies in the early to mid-20th century. The understanding of electrophilic additions to alkenes and the manipulation of reactive intermediates were crucial prerequisites to the isolation and characterization of this compound. Early investigations into the reactions of hydrogen halides with branched alkenes likely produced this and similar vinyl bromides, though they may not have been the primary focus of study at the time. Therefore, we will begin by exploring the foundational chemical principles that enabled its eventual synthesis and characterization.

Section 1: Foundational Principles and Synthesis

The synthesis of this compound is a practical illustration of fundamental principles in organic chemistry, particularly electrophilic addition and the control of regioselectivity.

Theoretical Underpinnings: Electrophilic Addition to Alkenes

The carbon-carbon double bond in an alkene is an electron-rich region, making it susceptible to attack by electrophiles. The addition of hydrogen halides (HX) to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. This rule is a consequence of the relative stability of the carbocation intermediates formed during the reaction.

In the context of synthesizing this compound from a suitable precursor like 2-methyl-2-butene, the reaction proceeds via a tertiary carbocation, which is highly stabilized by the inductive effects of the three attached methyl groups.

Synthesis of this compound: A Step-by-Step Protocol

Several methods can be employed for the synthesis of this compound. A common and illustrative method involves the electrophilic addition of hydrogen bromide to 2-methyl-2-butene.

Protocol: Electrophilic Bromination of 2-Methyl-2-butene

Objective: To synthesize this compound via the addition of HBr to 2-methyl-2-butene.

Materials:

-

2-methyl-2-butene

-

Concentrated Hydrobromic Acid (48%)

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-2-butene and an equimolar amount of concentrated hydrobromic acid.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask can be cooled in an ice bath. For less reactive substrates or to drive the reaction to completion, gentle heating under reflux may be necessary.

-

Work-up: After the reaction is complete (monitored by TLC or GC), transfer the mixture to a separatory funnel.

-

Extraction: Add an equal volume of diethyl ether to the separatory funnel and shake gently. Allow the layers to separate. The organic layer (top) will contain the desired product.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove any dissolved water).

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Causality in Protocol Design:

-

Vigorous Stirring: Ensures efficient mixing of the immiscible aqueous HBr and the organic alkene, maximizing the reaction rate.

-

Sequential Washing: The bicarbonate wash is crucial to remove acidic impurities that could catalyze side reactions during distillation. The brine wash minimizes the amount of water carried over into the drying step.

-

Anhydrous Drying Agent: Removal of water is essential before distillation to prevent co-distillation and to avoid potential hydrolysis of the product.

Section 2: Physicochemical Properties and Spectroscopic Characterization

This compound is a flammable liquid with a characteristic odor.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | [2][3] |

| Molecular Weight | 149.03 g/mol | [2][3] |

| CAS Number | 3017-70-7 | [2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 40 °C at 75 mmHg | [4] |

| Density | 1.284 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.474 | [4] |

Spectroscopic Data:

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the C=C double bond.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Section 3: Reactivity and Synthetic Applications

As a vinylic bromide, this compound is a valuable intermediate in organic synthesis.[6] Its reactivity is dominated by the presence of the carbon-bromine bond and the adjacent double bond.

Key Reactions

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, although this is generally more difficult than for saturated alkyl halides due to the increased strength of the sp² C-Br bond.

-

Cross-Coupling Reactions: It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.

-

Formation of Organometallic Reagents: this compound can be converted into the corresponding Grignard or organolithium reagents, which are powerful nucleophiles for a wide range of transformations.

Role in Drug Development and Natural Product Synthesis

The structural motif of this compound is a precursor to the isoprenoid unit, a fundamental building block in a vast array of natural products and pharmaceuticals. Its ability to participate in stereoselective cross-coupling reactions makes it a valuable tool for the synthesis of complex target molecules with high precision. For instance, it can be used in the preparation of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid.[7]

Section 4: Logical Frameworks and Experimental Design

The effective use of this compound in a research setting requires a logical approach to experimental design. Below is a Graphviz diagram illustrating a typical workflow from synthesis to application.

Caption: Workflow from synthesis to application of this compound.

Section 5: Safety and Handling

This compound is a flammable and toxic substance.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It is also classified as a dangerous good for transport.[3][8]

Conclusion

This compound, while not having a celebrated history of discovery, stands as a testament to the power of fundamental organic reactions. Its utility as a synthetic intermediate continues to be realized in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist seeking to leverage its potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 96 3017-70-7 [sigmaaldrich.com]

- 5. This compound | C5H9Br | CID 520467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. purechemistry.org [purechemistry.org]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

2-Bromo-3-methyl-2-butene as a building block in organic synthesis

An In-depth Technical Guide to 2-Bromo-3-methyl-2-butene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Prenyl Moiety

In the landscape of organic synthesis, the strategic introduction of specific carbon skeletons is paramount to the construction of complex molecular architectures. This compound, a vinylic bromide, serves as a crucial building block for incorporating the sterically hindered and electronically distinct 3-methyl-2-buten-2-yl group.[1] This moiety is a key structural feature in numerous natural products and pharmacologically active compounds. The presence of a bromine atom on a tetrasubstituted double bond presents unique reactivity challenges and synthetic opportunities, making a thorough understanding of its chemistry essential for its effective utilization. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering field-proven insights and detailed protocols for the modern synthetic chemist.

Physicochemical Properties and Handling

A precise understanding of a reagent's physical properties is fundamental to its safe and effective use in experimental design. This compound is a flammable and toxic liquid that requires careful handling.[2][3] It is often supplied with copper pellets as a stabilizer to prevent decomposition.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Br | [2] |

| Molecular Weight | 149.03 g/mol | [2] |

| CAS Number | 3017-70-7 | [2] |

| Appearance | Liquid | |

| Density | 1.284 g/mL at 25 °C | [3] |

| Boiling Point | 40 °C at 75 mmHg | [3] |

| Refractive Index | n20/D 1.474 | [3] |

| Flash Point | 25 °C (77 °F) | |

| InChI Key | DBELOSOZLGEZBM-UHFFFAOYSA-N | [2] |

Safety and Handling

As a hazardous substance, strict safety protocols must be followed when working with this compound.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed).[2]

-

Precautions:

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[4] The presence of a stabilizer, such as copper pellets, is crucial for long-term storage.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic addition of bromine to 2-methyl-2-butene. The regioselectivity of this reaction is key to obtaining the desired vinylic bromide over other potential isomers.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methyl-2-butene

This protocol describes a representative procedure for the bromination of 2-methyl-2-butene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). Cool the flask to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 equiv) in the same solvent to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Core Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of carbon-carbon bond-forming reactions. Its utility stems from its ability to function as a precursor to a nucleophilic Grignard reagent or to participate directly in transition metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation and Subsequent Reactions

The formation of the corresponding Grignard reagent, (3-methylbut-2-en-2-yl)magnesium bromide, transforms the electrophilic carbon of the starting material into a potent nucleophile.[5] This reagent is highly valuable for creating new carbon-carbon bonds by reacting with a wide range of electrophiles.

Caption: Formation and reaction of the Grignard reagent.

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with acetone to form 2,3,3-trimethylbut-1-en-2-ol.

-

Apparatus Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equiv) to the flask.

-

Initiation: Add a small crystal of iodine to activate the magnesium surface.[6] Add a small portion of a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: Once initiated, add the remaining solution of the vinyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of acetone (1.0 equiv) in anhydrous THF dropwise. An exothermic reaction should be observed.

-

Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 30 minutes. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting alcohol by column chromatography or distillation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] this compound is an excellent substrate for these reactions, allowing for the coupling of the sterically encumbered vinyl group with various aryl or vinyl boronic acids.[8]

The catalytic cycle involves three key steps: oxidative addition of the vinyl bromide to the Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[8]

References

- 1. Buy this compound | 3017-70-7 [smolecule.com]

- 2. This compound | C5H9Br | CID 520467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methyl-2-butene

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-bromo-3-methyl-2-butene in palladium-catalyzed cross-coupling reactions. This versatile vinyl bromide serves as a valuable building block for the introduction of the prenyl (3-methylbut-2-enyl) moiety, a structural motif of significant interest in medicinal chemistry due to its ability to enhance the biological activity and bioavailability of compounds.[1][2][3][4][5] This guide delves into the causality behind experimental choices, offering detailed, step-by-step protocols for key reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. It aims to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement these powerful synthetic transformations.

Introduction: The Significance of the Prenyl Group and its Synthetic Access via this compound

The prenyl group is a ubiquitous structural unit in a vast array of natural products, including flavonoids, coumarins, and alkaloids.[1][2] Its incorporation into molecular scaffolds has been shown to significantly impact physicochemical and pharmacological properties.[1] Prenylation can increase a compound's lipophilicity, facilitating better interaction with biological membranes and target proteins, which often translates to enhanced bioavailability and therapeutic efficacy.[1][4][5] Consequently, the development of robust synthetic methods for introducing the prenyl group is of paramount importance in drug discovery and medicinal chemistry.

This compound (CAS Registry Number: 3017-70-7) is a key reagent for this purpose.[6][7] As a vinylic bromide, it is a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds under mild conditions with excellent functional group tolerance.[8][9] This guide will focus on the practical application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8][10][11] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle typically consists of three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (this compound), inserting itself into the carbon-bromine bond to form a square planar Pd(II) complex.[10][11] This is often the rate-determining step of the reaction.[12]

-

Transmetalation (for Suzuki and Sonogashira reactions): The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[11][13]

-

Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the desired product with a new carbon-carbon bond, regenerating the catalytically active Pd(0) species to complete the cycle.[10][11]

In the case of the Heck reaction, the transmetalation step is replaced by migratory insertion of an alkene followed by β-hydride elimination.[11][14]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[9][11] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-containing reagents.[9][12]

Causality Behind Experimental Choices

-

Catalyst and Ligand: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand is commonly employed.[11][15] The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10] For vinyl bromides like this compound, sterically demanding and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos), can enhance the rate of oxidative addition and promote high catalytic turnover.[16]

-

Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[15][17] The choice of base, such as K₃PO₄, K₂CO₃, or Cs₂CO₃, can significantly impact the reaction outcome and should be optimized for the specific substrates. Aqueous bases are often effective and contribute to the reaction's green chemistry profile.[11]

-

Solvent: A variety of organic solvents, often in combination with water, are suitable for Suzuki couplings.[17] Common choices include toluene, dioxane, and THF. The use of a biphasic system can aid in the separation of the product and byproducts during workup.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Add this compound via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-methyl-3-phenyl-2-butene | >90 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3-methyl-2-butene | >95 |

| 3 | 3-Pyridinylboronic acid | 3-(3-methylbut-2-en-2-yl)pyridine | >85 |

Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Heck Reaction: Vinylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base.[14][18] This reaction is a powerful tool for the stereoselective synthesis of substituted 1,3-dienes when using vinyl bromides.[18]

Rationale for Reagent Selection

-

Catalyst/Ligand System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[19] Triphenylphosphine (PPh₃) is a frequently used ligand that provides a good balance of stability and reactivity for many Heck reactions.[18]

-

Base: A tertiary amine base, such as triethylamine (NEt₃), is typically used to neutralize the hydrogen halide generated during the catalytic cycle and to facilitate the regeneration of the Pd(0) catalyst.[14][19]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they can dissolve the catalyst, base, and substrates.[18]

Step-by-Step Protocol: Heck Reaction of this compound with Styrene

This protocol outlines the synthesis of (E)-3-methyl-1-phenyl-1,3-pentadiene.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Triethylamine (NEt₃, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a sealed tube or Schlenk flask under an inert atmosphere, combine palladium(II) acetate and triphenylphosphine.

-

Add anhydrous DMF to dissolve the catalyst and ligand.

-

Add this compound, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether and wash with water to remove the triethylammonium bromide salt and DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.[18]

Caption: General workflow for the Heck reaction of this compound.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond.[20][21][22] This reaction is highly efficient for the synthesis of conjugated enynes and can often be carried out under mild, room temperature conditions.[20][22]

Key Considerations for Sonogashira Coupling

-

Dual Catalysis: The reaction relies on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst. The palladium catalyst facilitates the oxidative addition of the vinyl bromide, while the copper cocatalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20][23]

-

Catalysts: Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, while copper(I) iodide (CuI) is the most frequently used cocatalyst.[20][24]

-

Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrogen halide.[20][22] The amine can sometimes serve as both the base and the solvent. Alternatively, solvents like THF or DMF can be used.[20]

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.[20]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the utilization of this compound as a precursor for introducing the biologically significant prenyl moiety. The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer distinct advantages for the formation of C(sp²)-C(sp²), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, respectively. By understanding the underlying catalytic cycles and the rationale behind the selection of reagents and conditions, researchers can effectively employ these methodologies to synthesize complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes tailored to the needs of individual research programs.

References

- 1. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the therapeutic potential of prenyl motif-containing derivatives: a key structural fragment for designing antidepressant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 3017-70-7 [smolecule.com]

- 7. This compound [webbook.nist.gov]

- 8. fiveable.me [fiveable.me]

- 9. jmcct.com [jmcct.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nobelprize.org [nobelprize.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: 2-Bromo-3-methyl-2-butene as a Versatile C5 Precursor in Terpene Synthesis

Introduction: The Strategic Role of the Prenyl Unit in Natural Product Synthesis

Terpenes and terpenoids represent one of the largest and most structurally diverse families of natural products.[1][2] Their skeletons are constructed from five-carbon isoprene units, assembled in various head-to-tail or tail-to-tail linkages.[1][3] These compounds are of immense interest to the pharmaceutical, fragrance, and flavor industries due to their vast range of biological activities and sensory properties.[1][2] The synthetic chemist's ability to construct these complex molecules often hinges on the efficient introduction of the fundamental C5 "prenyl" (3-methylbut-2-enyl) group.

2-Bromo-3-methyl-2-butene, a vinylic bromide, has emerged as a highly effective and versatile C5 building block for this purpose.[4] It serves as a synthetic equivalent of dimethylallyl pyrophosphate (DMAPP), the biological prenylating agent, allowing for the strategic installation of the prenyl moiety onto a wide range of substrates.[3][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound in terpene synthesis, covering its reactivity, detailed experimental protocols, and key safety considerations.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is fundamental to its successful application.

| Property | Value |

| Molecular Formula | C₅H₉Br[6] |

| Molecular Weight | 149.03 g/mol [7] |

| CAS Number | 3017-70-7[7] |

| Appearance | Liquid |

| Boiling Point | 40 °C at 75 mmHg |

| Density | 1.284 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

The reactivity of this compound is dominated by the carbon-bromine bond. Despite being a vinylic halide, the bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[8] This allows for direct prenylation of various nucleophiles. Furthermore, its ability to form a Grignard reagent transforms its reactivity, turning the prenyl unit into a potent nucleophile capable of attacking electrophilic centers such as carbonyls.[9]

Critical Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is a flammable liquid and vapor (H226) and is toxic if swallowed (H301).[6] It can also cause skin and eye irritation.[10]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat.[10]

-

Keep away from heat, sparks, and open flames.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[10]

-

-

Storage: Store in a cool, well-ventilated place, away from ignition sources. Keep the container tightly closed. Commercial preparations often contain copper pellets as a stabilizer.

Application I: Direct Nucleophilic Prenylation for Hemiterpene Synthesis

The most direct application of this compound is as an electrophile in nucleophilic substitution reactions. This approach is particularly effective for the O-prenylation and C-prenylation of phenols and the synthesis of hemiterpene esters from carboxylates.[8][11][12]

Mechanism Explainer: Sₙ2 Pathway

The reaction typically proceeds via an Sₙ2 mechanism. A nucleophile (e.g., a carboxylate anion) attacks the carbon atom bonded to the bromine. This occurs in a single, concerted step where the nucleophile forms a new bond while the bromide ion departs as the leaving group. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation of the nucleophilic salt without solvating the anion, thereby enhancing its nucleophilicity.

Protocol: Synthesis of Prenyl Isobutyrate

This protocol details the synthesis of a simple hemiterpene ester, adapted from established methodologies.[8][11]

Reagents and Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| 2-Methylpropanoic Acid | 88.11 | 0.88 g | 10 mmol | 1.0 |

| Sodium Bicarbonate | 84.01 | 0.92 g | 11 mmol | 1.1 |

| This compound | 149.03 | 1.49 g | 10 mmol | 1.0 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |

| Diethyl Ether | - | 100 mL | - | - |

| Saturated NaCl (brine) | - | 30 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure:

-

Nucleophile Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpropanoic acid (1.0 eq) and N,N-dimethylformamide (DMF).

-

Stir the solution at room temperature and add sodium bicarbonate (1.1 eq) portion-wise over 10 minutes. Effervescence (CO₂ evolution) will be observed.

-

Causality Insight: Sodium bicarbonate is a mild base used to deprotonate the carboxylic acid, forming the sodium carboxylate salt in situ. This salt is a much stronger nucleophile than the neutral carboxylic acid. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

-

Prenylation Reaction:

-

Once the effervescence has ceased (approx. 30 minutes), add this compound (1.0 eq) to the flask dropwise via syringe.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Aqueous Workup:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Causality Insight: The product is organic-soluble, while the DMF and inorganic salts (NaBr, excess NaHCO₃) are water-soluble. This step partitions the product into the organic phase.

-